Cas no 2138026-35-2 (1-cyclobutyl-3-cyclopentylpropane-1,3-dione)

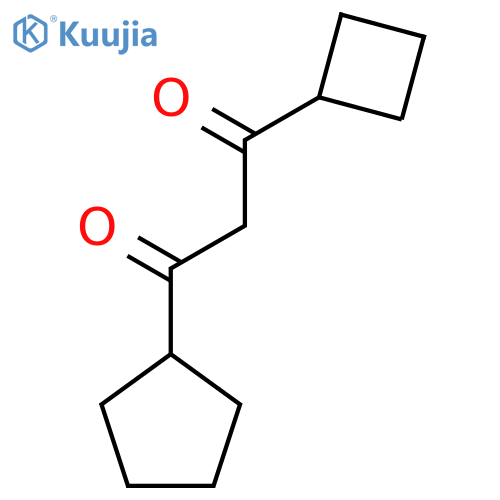

2138026-35-2 structure

商品名:1-cyclobutyl-3-cyclopentylpropane-1,3-dione

1-cyclobutyl-3-cyclopentylpropane-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 1-cyclobutyl-3-cyclopentylpropane-1,3-dione

- EN300-1127624

- 2138026-35-2

-

- インチ: 1S/C12H18O2/c13-11(9-4-1-2-5-9)8-12(14)10-6-3-7-10/h9-10H,1-8H2

- InChIKey: HEJZULVMVQQWER-UHFFFAOYSA-N

- ほほえんだ: O=C(CC(C1CCCC1)=O)C1CCC1

計算された属性

- せいみつぶんしりょう: 194.130679813g/mol

- どういたいしつりょう: 194.130679813g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

1-cyclobutyl-3-cyclopentylpropane-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1127624-10.0g |

1-cyclobutyl-3-cyclopentylpropane-1,3-dione |

2138026-35-2 | 10g |

$4545.0 | 2023-05-24 | ||

| Enamine | EN300-1127624-0.5g |

1-cyclobutyl-3-cyclopentylpropane-1,3-dione |

2138026-35-2 | 95% | 0.5g |

$671.0 | 2023-10-26 | |

| Enamine | EN300-1127624-0.05g |

1-cyclobutyl-3-cyclopentylpropane-1,3-dione |

2138026-35-2 | 95% | 0.05g |

$587.0 | 2023-10-26 | |

| Enamine | EN300-1127624-1g |

1-cyclobutyl-3-cyclopentylpropane-1,3-dione |

2138026-35-2 | 95% | 1g |

$699.0 | 2023-10-26 | |

| Enamine | EN300-1127624-5g |

1-cyclobutyl-3-cyclopentylpropane-1,3-dione |

2138026-35-2 | 95% | 5g |

$2028.0 | 2023-10-26 | |

| Enamine | EN300-1127624-0.25g |

1-cyclobutyl-3-cyclopentylpropane-1,3-dione |

2138026-35-2 | 95% | 0.25g |

$642.0 | 2023-10-26 | |

| Enamine | EN300-1127624-2.5g |

1-cyclobutyl-3-cyclopentylpropane-1,3-dione |

2138026-35-2 | 95% | 2.5g |

$1370.0 | 2023-10-26 | |

| Enamine | EN300-1127624-0.1g |

1-cyclobutyl-3-cyclopentylpropane-1,3-dione |

2138026-35-2 | 95% | 0.1g |

$615.0 | 2023-10-26 | |

| Enamine | EN300-1127624-5.0g |

1-cyclobutyl-3-cyclopentylpropane-1,3-dione |

2138026-35-2 | 5g |

$3065.0 | 2023-05-24 | ||

| Enamine | EN300-1127624-1.0g |

1-cyclobutyl-3-cyclopentylpropane-1,3-dione |

2138026-35-2 | 1g |

$1057.0 | 2023-05-24 |

1-cyclobutyl-3-cyclopentylpropane-1,3-dione 関連文献

-

Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

2138026-35-2 (1-cyclobutyl-3-cyclopentylpropane-1,3-dione) 関連製品

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬